molecular formula C19H15N3O4 B2537263 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide CAS No. 2034546-08-0

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide

Cat. No.: B2537263
CAS No.: 2034546-08-0
M. Wt: 349.346
InChI Key: QKWKSLNTFHDCDW-UHFFFAOYSA-N
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Description

3-Cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a synthetic small molecule featuring the pharmaceutically privileged oxazolidinone scaffold. This compound is provided as a high-purity material for chemical biology and medicinal chemistry research. The oxazolidinone ring system is a well-established pharmacophore in drug discovery, most famously as the core structure in the antibacterial agent linezolid, which inhibits bacterial protein synthesis . Beyond their antibacterial applications, oxazolidinone derivatives are being actively investigated for a wide range of therapeutic areas, including as antitubercular, anticancer, and anti-inflammatory agents . The structure of this particular compound incorporates a 3-cyanobenzamide moiety linked to the 3-position of the oxazolidinedione ring via a phenylethyl spacer. This molecular architecture suggests potential for diverse target engagement, as the benzamide group is a common feature in molecules that modulate enzyme and receptor activity. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing novel biological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c20-10-13-5-4-8-15(9-13)18(24)21-16(14-6-2-1-3-7-14)11-22-17(23)12-26-19(22)25/h1-9,16H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWKSLNTFHDCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts such as potassium hydroxide in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale reactions using optimized conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to monitor and control the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions can vary from room temperature to elevated temperatures, and solvents like ethanol, DMF, or water may be used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide involves its interaction with specific molecular targets. The cyano group and oxazolidinone ring can interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide (CDPPB)

  • Structure: Shares the 3-cyano-benzamide core but substitutes the oxazolidinone-phenethyl group with a diphenylpyrazole moiety .
  • Function: CDPPB is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), highlighting the pharmacological relevance of cyano-benzamides in central nervous system (CNS) targets.

3-(1-Cyano-1-Methylethyl)-N-{4-Methyl-3-[(3-Methyl-4-Oxoquinazolin-6-yl)Amino]Phenyl}Benzamide

  • Structure: Features a cyano-isopropyl group and a quinazolinone-linked phenyl substituent, resulting in a larger molecular weight (451.53 g/mol vs. ~380–400 g/mol estimated for the target compound) .
  • Implications: The quinazolinone moiety, a common pharmacophore in kinase inhibitors, suggests divergent biological targets compared to the oxazolidinone-containing compound.

Oxazolidinone-Containing Compounds

The 2,4-dioxo-1,3-oxazolidin-3-yl group is rare in the provided evidence but shares functional similarities with:

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structure: Contains an N,O-bidentate directing group instead of oxazolidinone .
  • Application: Used in metal-catalyzed C–H bond functionalization, suggesting that the target compound’s oxazolidinone could also act as a directing group in synthetic chemistry.

Benzamide Derivatives in Catalysis

Benzoylthiurea ligands (e.g., 4-chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide) demonstrate catalytic activity in Suzuki coupling reactions . While the target compound lacks thiourea functionality, its benzamide core and phenyl-ethyl side chain may support analogous roles in catalysis or coordination chemistry.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Known Applications Reference
Target Compound Benzamide 3-Cyano, oxazolidinone-phenethyl ~380–400 (estimated) Hypothetical CNS targets -
CDPPB Benzamide 3-Cyano, diphenylpyrazole 355.37 mGluR5 modulator
3-(1-Cyano-1-Methylethyl)-... Benzamide [4] Benzamide Cyano-isopropyl, quinazolinone 451.53 Kinase inhibition (inferred)
N-(2-Hydroxy-1,1-Dimethylethyl)-... [1] Benzamide N,O-bidentate directing group Not provided Catalysis

Biological Activity

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure includes a cyano group and an oxazolidinone moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : It could interact with cellular receptors, altering their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity was assessed using human cell lines to determine the safety profile of the compound. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa25
MCF730
A54935

The IC50 values indicate that while the compound has some cytotoxic effects, it remains within a potentially therapeutic range.

Case Studies and Research Findings

A comprehensive study conducted by Pendergrass et al. (2023) explored the biological effects of similar oxazolidinone derivatives. They found that these compounds could effectively inhibit bacterial secretion systems, which are critical for virulence in pathogenic bacteria . This mechanism may be relevant for understanding how this compound exerts its antimicrobial effects.

Additionally, a patent application (US20230312550A1) discusses various derivatives of oxazolidinones and their potential applications in treating infections caused by resistant bacterial strains . This highlights the ongoing interest in developing compounds with enhanced biological activity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide with high purity?

  • Methodological Answer : To achieve high-purity synthesis:
  • Use acyl chlorides (e.g., m-toluoyl chloride) as they facilitate efficient amide bond formation via nucleophilic acyl substitution due to their good leaving-group properties .
  • Maintain reflux conditions (e.g., 80–110°C in toluene) to enhance reaction rates while avoiding side reactions like benzimidazole formation, which is promoted by excess protonating agents and high temperatures .
  • Purify via column chromatography (silica gel with hexane/EtOAc gradients) to remove by-products, as demonstrated in analogous domino syntheses .
ParameterOptimal ConditionImpact on Yield/Purity
ReagentAcyl chloridesReduces side reactions
TemperatureReflux (80–110°C)Balances reaction rate & purity
PurificationColumn chromatographyEnsures >95% purity

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Combine orthogonal analytical methods:
  • NMR Spectroscopy : Analyze ¹H/¹³C shifts to confirm connectivity. For example, the oxazolidinone carbonyl typically resonates near 170 ppm, while the cyano group shows a sharp singlet near 110 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolve stereochemistry and solid-state conformation (e.g., CCDC deposition for crystallographic data validation) .
  • HPLC : Assess purity using C18 columns with acetonitrile/water gradients; retention time consistency and peak symmetry indicate purity .
TechniquePurposeExample Parameters
NMRStructural confirmation¹H (400 MHz), ¹³C (100 MHz)
X-rayCrystallographic validationR factor < 0.05
HPLCPurity assessmentRT: 8.2 min, 95% acetonitrile

Q. How can researchers mitigate degradation of sensitive functional groups (e.g., cyano, oxazolidinone) during synthesis?

  • Methodological Answer :
  • Cyano Group : Avoid acidic/basic conditions that may hydrolyze the group. Use inert atmospheres (N₂/Ar) during reactions .
  • Oxazolidinone Ring : Conduct reactions at neutral pH and moderate temperatures (<100°C) to prevent ring-opening. Monitor via TLC for by-products like benzimidazoles .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses against targets (e.g., enzymes with oxazolidinone-binding pockets). Validate with free energy calculations (MM-GBSA) to rank binding affinities .
  • DFT Calculations : Compute HOMO/LUMO orbitals to predict reactive sites (e.g., cyano group’s electrophilicity) and guide synthetic modifications .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability under physiological conditions .

Q. How should researchers address contradictions in experimental data (e.g., NMR vs. X-ray structural discrepancies)?

  • Methodological Answer :
  • Cross-Validation : Compare solution-state NMR data (e.g., NOESY for spatial proximity) with X-ray-derived solid-state structures. Discrepancies may arise from crystal packing effects .
  • Replicate Synthesis : Repeat reactions under controlled conditions (e.g., anhydrous solvents, strict temperature monitoring) to eliminate batch-specific impurities .
  • High-Resolution MS : Confirm molecular formula to rule out isotopic or isobaric interference .

Q. What experimental designs are recommended for studying the compound's stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Assay : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS/MS .
  • Thermal Stress Testing : Heat samples to 40–60°C and analyze stability over time via DSC to detect phase transitions or decomposition .
  • Oxidative Stress : Expose to H₂O₂ (1–5 mM) to evaluate susceptibility to oxidation; quantify residual compound via UV-Vis spectroscopy .

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